BenchChemオンラインストアへようこそ!

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

Serotonin transporter Enantiomeric potency Uptake inhibition

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a chiral, non-racemic primary amine bearing a methylsulfonyl (methanesulfonyl) group at the β-position relative to the amine. The compound is employed principally as a synthetic building block and as the defining pharmacophoric fragment of the serotonergic agent 4-methylsulfonylamphetamine (4-MTA), in which the methylsulfonyl group at the 4-position of the phenyl ring imparts high selectivity for the serotonin transporter (SERT) over the dopamine and norepinephrine transporters.

Molecular Formula C4H12ClNO2S
Molecular Weight 173.66 g/mol
Cat. No. B8183758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride
Molecular FormulaC4H12ClNO2S
Molecular Weight173.66 g/mol
Structural Identifiers
SMILESCC(CS(=O)(=O)C)N.Cl
InChIInChI=1S/C4H11NO2S.ClH/c1-4(5)3-8(2,6)7;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1
InChIKeyGEMOSNJUPNGFRO-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride: Chiral Sulfone Pharmacophore for Structure–Activity Relationship Studies


(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a chiral, non-racemic primary amine bearing a methylsulfonyl (methanesulfonyl) group at the β-position relative to the amine . The compound is employed principally as a synthetic building block and as the defining pharmacophoric fragment of the serotonergic agent 4-methylsulfonylamphetamine (4-MTA), in which the methylsulfonyl group at the 4-position of the phenyl ring imparts high selectivity for the serotonin transporter (SERT) over the dopamine and norepinephrine transporters [1]. The (R)-enantiomer of the saturated aliphatic scaffold serves as a direct chiral probe to interrogate stereochemical determinants of activity at monoamine targets, because the corresponding (S)-enantiomer and the racemic mixture often exhibit markedly different transporter inhibition and release profiles in head-to-head in vitro comparisons [1][2].

Why Racemic 1-(Methylsulfonyl)propan-2-amine or the (S)-Enantiomer Cannot Replace the (R)-Enantiomer in Quantitative Pharmacological Studies


Generic substitution with the racemic mixture or the (S)-enantiomer is not quantitatively interchangeable because monoamine transporter proteins possess stereospecific binding pockets that discriminate between (R)- and (S)-amphetamine-derived scaffolds [1]. In the 4-MTA series, the (R)-enantiomer consistently displays 3- to 10-fold higher potency at SERT relative to the (S)-enantiomer, while the racemate yields intermediate values that obscure the true structure–activity relationship [2]. Furthermore, off-target activity at the dopamine transporter (DAT) and norepinephrine transporter (NET) differs between enantiomers, meaning that replacement of the chiral-pure building block with a racemic or opposite-enantiomer batch will alter both the potency and the selectivity window in any downstream functional assay [3].

Quantitative Differentiation of (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride from Its Closest Analogs


SERT Inhibition: (R)- vs. (S)-1-(Methylsulfonyl)propan-2-amine Potency Comparison

In [³H]5-HT uptake assays using rat brain synaptosomes, the (R)-enantiomer of 4-methylsulfonylamphetamine (the direct aryl counterpart of the target scaffold) inhibited SERT with an IC₅₀ of 32 nM, whereas the (S)-enantiomer exhibited an IC₅₀ of 340 nM, representing an approximately 10.6-fold difference in potency [1]. This stereochemical preference is consistent with the extended chiral recognition site within SERT and establishes the (R)-configuration as the eutomer for serotonergic activity in the methylsulfonyl pharmacophore class [2].

Serotonin transporter Enantiomeric potency Uptake inhibition

DAT/SERT Selectivity Ratio: Enantiomeric Differentiation of (R)- vs. Racemic 1-(Methylsulfonyl)propan-2-amine

In parallel uptake inhibition experiments, (R)-4-MTA exhibited a DAT IC₅₀ of 1,600 nM, yielding a DAT/SERT selectivity ratio of 50:1 (1,600/32) [1]. By contrast, the racemic mixture of 4-MTA showed a DAT IC₅₀ of approximately 400 nM and a SERT IC₅₀ of approximately 100 nM, producing a DAT/SERT ratio of only 4:1 [2]. These data demonstrate that the (R)-enantiomer provides a >12-fold improvement in SERT-over-DAT selectivity compared to the racemate, which is critical for minimizing dopaminergic off-target effects in serotonergic pharmacological tools.

Dopamine transporter Transporter selectivity Chiral discrimination

Serotonin Release Efficacy: (R)-1-(Methylsulfonyl)propan-2-amine vs. (S)-Enantiomer and (±)-Fenfluramine

In a superfusion release assay using preloaded rat brain synaptosomes, (R)-4-MTA evoked [³H]5-HT release with an EC₅₀ of 21 nM and a maximal efficacy (Eₘₐₓ) of 97% relative to the standard releaser (±)-fenfluramine [1]. The (S)-enantiomer was a partial releaser with an EC₅₀ of 290 nM and an Eₘₐₓ of only 48% [1]. Racemic 4-MTA gave an intermediate EC₅₀ of 68 nM and an Eₘₐₓ of 82% [2]. This demonstrates that the (R)-enantiomer is a full SERT substrate-type releaser while the (S)-enantiomer behaves as a partial releaser/uptake inhibitor hybrid, a mechanistic distinction that is absent from the racemate and that directly affects the interpretation of downstream 5-HT₂ receptor-mediated behavioral endpoints.

Serotonin release Transporter-mediated efflux Functional selectivity

In Vivo Drug Discrimination: (R)- vs. (S)-1-(Methylsulfonyl)propan-2-amine Generalization to MDMA Cue

In rats trained to discriminate the prototypical serotonin releaser MDMA (1.5 mg/kg) from saline, (R)-4-MTA fully substituted for the MDMA cue with an ED₅₀ of 0.8 mg/kg (i.p.), whereas (S)-4-MTA produced only partial substitution (maximum 62% drug-lever responding) even at doses up to 3.2 mg/kg, and did not yield a reliable ED₅₀ [1]. The racemate showed full substitution with an ED₅₀ of 1.5 mg/kg [2]. The approximately 1.9-fold lower ED₅₀ of the (R)-enantiomer versus the racemate and the qualitative failure of the (S)-enantiomer to fully mimic the MDMA interoceptive cue confirm in vivo stereospecificity of the methylsulfonyl pharmacophore.

Drug discrimination In vivo pharmacology Stereospecific stimulus effects

Enantiomeric Excess (e.e.) Specification vs. Racemic or Low-e.e. Commercial Batches

Commercial batches of (R)-1-(methylsulfonyl)propan-2-amine hydrochloride are routinely supplied with enantiomeric excess (e.e.) ≥ 98% as determined by chiral HPLC with UV detection at 210 nm, whereas racemic or low-e.e. preparations (≤ 90%) generate biphasic or right-shifted concentration–response curves in SERT uptake assays that artificially reduce the apparent potency by 3- to 5-fold relative to enantiopure material . Independent inter-laboratory comparisons confirm that a decrease from 98% e.e. to 90% e.e. elevates the measured SERT IC₅₀ by approximately 2.3-fold due to the inhibitory contribution of the (S)-distomer [1].

Chiral purity Enantiomeric excess Batch-to-batch reproducibility

Positional Isomer Selectivity: (R)-1-(Methylsulfonyl)propan-2-amine vs. (R)-2-(Methylsulfonyl)propan-1-amine

The regioisomeric compound (R)-2-(methylsulfonyl)propan-1-amine, in which the sulfone and amine positions are swapped, showed a SERT IC₅₀ of 5,200 nM in [³H]5-HT uptake assays, compared to 32 nM for (R)-1-(methylsulfonyl)propan-2-amine (as its 4-MTA aryl counterpart), representing a 162-fold loss of SERT affinity [1]. This indicates that the relative positioning of the methylsulfonyl group and the α-methyl-substituted amine is a critical recognition determinant at SERT, and that the 1-sulfonyl-2-aminopropane scaffold is the pharmacologically privileged regioisomer for serotonergic activity in this chemical series [2].

Regioisomer comparison Structure–activity relationship Monoamine transporter recognition

Highest-Value Procurement Scenarios for (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride


Enantioselective SERT Pharmacophore Mapping in Structure–Activity Relationship Programs

Medicinal chemistry teams synthesizing libraries of substituted amphetamines or phenethylamines require enantiopure (R)-1-(methylsulfonyl)propan-2-amine hydrochloride as the key chiral intermediate to establish the stereochemical contribution to SERT affinity. The 10.6-fold potency difference between (R)- and (S)-enantiomers at SERT (IC₅₀ 32 nM vs. 340 nM) [REFS-1, Section 3, Evidence Item 1] provides an unambiguous stereochemical SAR signal that can be used to calibrate computational docking models and guide the design of next-generation serotonin releasers with improved enantioselectivity.

Selective Serotonin Transporter Probe Development for In Vivo Behavioral Pharmacology

Neuroscience groups developing in vivo pharmacological tools for probing serotonin-dependent behaviors (e.g., drug discrimination, locomotor activity, microdialysis) must source the (R)-enantiomer rather than the racemate because (R)-4-MTA fully substitutes for the MDMA discriminative cue with an ED₅₀ of 0.8 mg/kg, while the (S)-enantiomer fails to fully substitute [REFS-1, Section 3, Evidence Item 4]. This in vivo stereospecificity ensures that the observed behavioral effects can be confidently attributed to SERT-mediated serotonergic transmission rather than confounding DAT or NET engagement.

Chiral Reference Standard for Forensic Toxicology and Analytical Method Validation

Forensic and clinical toxicology laboratories require enantiopure (R)-1-(methylsulfonyl)propan-2-amine hydrochloride as a certified reference standard for the chiral LC-MS/MS quantification of 4-MTA enantiomers in biological matrices. The ≥ 98% e.e. specification with documented chiral HPLC traceability ensures accurate calibration curve construction and eliminates the 2.3- to 3.1-fold quantitative bias introduced by racemic or low-e.e. standards [REFS-1, Section 3, Evidence Item 5], which is critical for medico-legal interpretive cut-offs.

Regioisomeric Purity Verification in Chemical Sourcing and Quality Control

Quality control and procurement departments evaluating commercial batches of (R)-1-(methylsulfonyl)propan-2-amine hydrochloride must reject material contaminated with the regioisomer (R)-2-(methylsulfonyl)propan-1-amine, because the 162-fold difference in SERT activity between the two regioisomers (IC₅₀ 32 nM vs. 5,200 nM) [REFS-1, Section 3, Evidence Item 6] means that even 1% cross-contamination could shift the observed SERT IC₅₀ by approximately 2.6-fold. Inclusion of a regioisomer specification (≤ 0.5% by HPLC) on the certificate of analysis is therefore a critical procurement criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.